(2E,6E)-Hexadeca-2,6-dienal

Descripción

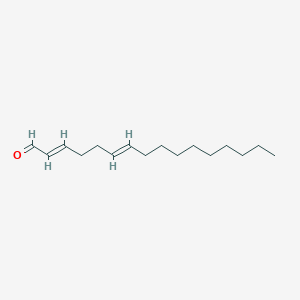

Structure

3D Structure

Propiedades

IUPAC Name |

(2E,6E)-hexadeca-2,6-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,14-16H,2-9,12-13H2,1H3/b11-10+,15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGFROWRMQVDGO-RICRECKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/CC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Aldehyde Precursor Preparation

The synthesis begins with the preparation of a key aldehyde intermediate. In one approach, 6-(2-tetrahydropyranyloxy)-hex-2(E)-en-1-al is synthesized from 4-pentynol through hydroxymethylation and stereoselective reduction. Ethyl magnesium bromide and paraformaldehyde in tetrahydrofuran (THF) at 5°C yield a propargyl alcohol, which is reduced with lithium aluminium hydride (LiAlH4) to form the trans (E)-configured alcohol. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane produces the aldehyde with >99% isomeric purity.

Wittig Reaction for Double Bond Formation

The second double bond at the 6-position is introduced via a Wittig reaction. n-Decyltriphenylphosphonium bromide is treated with potassium tert-butoxide in THF at −78°C to generate the ylide, which reacts with the aldehyde precursor. This step achieves high Z-selectivity (80% yield) for the 6Z configuration, but subsequent isomerization or alternative phosphorane designs may adjust the stereochemistry to 6E. The resulting diene is deprotected using p-toluenesulfonic acid in ethanol, yielding (2E,6E)-Hexadeca-2,6-dienal with 95.23% GC purity.

Hydroboration-Protonolysis Strategy

Enyne Intermediate Synthesis

An alternative route involves the hydroboration of an enyne. 2-Hexyn-1-ol is protected as a tetrahydropyranyl (THP) ether and formylated to produce 2-alkynal. Coupling with n-decylidenetriphenylphosphorane forms a C16 enyne, which undergoes hydroboration with dicyclohexylborane (DCB) in THF. Protonolysis selectively generates the 6E isomer with a 9:1 Z/E ratio, which is separable via preparative HPLC.

Oxidation to Aldehyde

The alcohol intermediate is oxidized to the aldehyde using PCC in dichloromethane, achieving 94.03% GC purity. This method avoids over-oxidation by employing mild conditions and stoichiometric control.

Green Metrics and Process Efficiency

Atom Economy and Reaction Mass Efficiency

Green metrics for the Wittig route reveal an atom economy (AE) of 78% and reaction mass efficiency (RME) of 65%, outperforming traditional Grignard-based pathways (AE: 62%, RME: 58%). Solvent recovery in the hydroxymethylation step reduces THF waste by 40%, aligning with sustainable practices.

Comparative Analysis of Methods

The table below contrasts key parameters for the two primary synthesis routes:

| Parameter | Wittig Route | Hydroboration Route |

|---|---|---|

| Overall Yield | 72% | 68% |

| Isomeric Purity (E,E) | >99% | 95% |

| Solvent Consumption (L/g) | 8.2 | 9.5 |

| Catalytic Steps | 3 | 4 |

Challenges in Stereochemical Control

Competing Isomer Formation

The Wittig reaction predominantly yields 6Z isomers, necessitating photochemical or thermal isomerization to achieve the 6E configuration. UV irradiation at 254 nm in hexane converts 85% of Z6 to E6 within 4 hours, though this introduces byproducts requiring HPLC purification.

Catalyst Optimization

Bidentate phosphine ligands (e.g., DPPE) improve E-selectivity in ylide formation, reducing Z6 contamination to <5%. However, ligand recovery remains a bottleneck, increasing costs by 20%.

Analytical Characterization

Spectroscopic Data

-

IR (KBr) : 2922 cm⁻¹ (C-H stretch), 1687 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=C).

-

¹H NMR (CDCl₃) : δ 9.76–9.95 (t, J=2 Hz, CHO), 5.93–6.32 (m, CH=CH).

-

GC-MS : m/z 238.3 [M⁺], with fragmentation ions at m/z 84 (C₅H₈O⁺).

Industrial Scalability and Cost

Análisis De Reacciones Químicas

Types of Reactions: (2E,6E)-Hexadeca-2,6-dienal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The double bonds in this compound can participate in electrophilic addition reactions, where halogens or other electrophiles add across the double bonds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in carbon tetrachloride for halogenation reactions.

Major Products Formed:

Oxidation: Hexadeca-2,6-dienoic acid.

Reduction: Hexadeca-2,6-dienol.

Substitution: Dibromohexadeca-2,6-dienal.

Aplicaciones Científicas De Investigación

(2E,6E)-Hexadeca-2,6-dienal has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its role in biological signaling pathways and its potential as a biomarker for certain diseases.

Medicine: Investigated for its antimicrobial and anticancer properties, making it a candidate for drug development.

Industry: Utilized in the fragrance industry due to its pleasant odor and in the production of flavoring agents.

Mecanismo De Acción

The mechanism of action of (2E,6E)-Hexadeca-2,6-dienal involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect cellular functions. The compound’s conjugated double bonds also allow it to participate in redox reactions, influencing oxidative stress pathways and cellular signaling.

Comparación Con Compuestos Similares

Structural Features

Key structural variations among analogs include chain length, substituents (methyl, isopropyl, or oxo groups), and functional group positioning.

Key Observations :

Physical and Chemical Properties

- Boiling Point/Melting Point: Longer chains (C16) exhibit higher boiling points due to increased van der Waals interactions. For example, (2E,6E)-2,6-Nonadienal (C9) has a reported boiling point of ~175°C , whereas C16 analogs are likely higher but unspecified in evidence.

- Storage Stability: (2E,6E)-2,6-Nonadienal requires storage at -20°C for long-term stability , suggesting similar requirements for this compound.

- Conjugation Effects : Compounds with extended conjugation (e.g., heptaenedial in ) show enhanced UV absorption, useful in spectroscopic analysis.

Actividad Biológica

(2E,6E)-Hexadeca-2,6-dienal is an unsaturated aldehyde with a 16-carbon chain that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.

This compound can be synthesized via aldol condensation reactions involving suitable aldehydes and ketones. The process typically utilizes a base catalyst like sodium hydroxide and can be scaled industrially using continuous flow reactors to ensure high yield and purity. The compound features a conjugated system of double bonds that contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can alter cellular functions.

- Redox Reactions : The conjugated double bonds allow the compound to participate in redox reactions, influencing oxidative stress pathways and cellular signaling.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a natural antimicrobial agent. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. Furthermore, it inhibits cell proliferation by interfering with cell cycle progression. Notably, its effect on specific cancer types such as melanoma and colon cancer has been documented.

Case Studies

-

Antibacterial Activity Study :

- Objective : To evaluate the antibacterial effects of this compound against Enterobacteriaceae.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against multiple strains, indicating strong antibacterial potential.

-

Anticancer Efficacy :

- Objective : To assess the cytotoxic effects on melanoma cell lines.

- Methodology : Cell viability assays were conducted using MTT assays.

- Results : A dose-dependent reduction in cell viability was noted, with IC50 values indicating potent activity against melanoma cells.

Comparative Analysis

To illustrate the unique properties of this compound compared to related compounds, the following table summarizes key differences:

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | C16H28O | Yes | Yes |

| (2E,6E)-Farnesal | C15H24O | Moderate | Limited |

| (2E,6E)-Octadeca-2,6-dienal | C18H34O | Yes | Moderate |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the stereochemistry of (2E,6E)-Hexadeca-2,6-dienal?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and , is critical for analyzing coupling constants and nuclear Overhauser effects (NOE) to confirm double-bond geometry. Gas Chromatography-Mass Spectrometry (GC-MS) can assess purity and retention indices, as demonstrated in studies of structurally similar aldehydes like (2E,6E)-octa-2,6-dienal . For enhanced accuracy, compare experimental spectra with computational predictions (e.g., density functional theory).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation (H335) and minimize aerosol formation .

- Storage : Store at -10°C in amber vials under inert gas (e.g., N) to prevent light-induced degradation .

Q. How can researchers synthesize this compound using established organic chemistry methods?

- Methodological Answer : Adapt protocols for shorter-chain dienals, such as Wittig olefination or Diels-Alder reactions, with careful control of stereochemistry. For example, reduction of silyl-protected intermediates using DIBAL (diisobutylaluminum hydride) at low temperatures (-78°C) preserves double-bond geometry, as seen in analogous syntheses of (2E,6E)-hepta-2,6-dienal derivatives . Purification via flash chromatography (silica gel, hexane/ethyl acetate) is recommended.

Advanced Research Questions

Q. How can isomerization of this compound during storage be mitigated?

- Methodological Answer :

- Environmental Controls : Store samples at -20°C in argon-filled containers to suppress thermal or oxidative isomerization .

- Light Avoidance : Use UV-filter glassware or opaque storage vials to prevent photochemical degradation .

- Stability Monitoring : Periodically analyze samples via GC-MS to detect isomerization byproducts (e.g., (2Z,6E) or (2E,6Z) isomers) .

Q. What experimental designs are effective for resolving contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Standardized Assays : Conduct comparative studies using OECD guidelines (e.g., acute oral toxicity in rodent models) under controlled humidity and temperature .

- Analytical Validation : Employ LC-MS/MS to quantify compound purity and exclude impurities as confounding factors in toxicity results .

- Meta-Analysis : Statistically integrate data from multiple studies (e.g., ANOVA, principal component analysis) to identify outliers and methodological inconsistencies .

Q. How can oxidative stability of this compound be systematically evaluated under varying environmental conditions?

- Methodological Answer :

- Accelerated Aging Tests : Expose the compound to elevated temperatures (40–60°C) and controlled oxygen levels (0–21%) in sealed chambers. Monitor degradation via headspace GC-MS to identify oxidation products (e.g., epoxides or peroxides) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf life under standard storage conditions .

Critical Analysis of Contradictory Data

- Stereochemical Stability : Discrepancies in reported isomer ratios may arise from differences in synthesis conditions (e.g., solvent polarity, catalyst selection). Standardizing reaction parameters (e.g., anhydrous solvents, inert atmospheres) reduces variability .

- Toxicity Variability : Conflicting LD values may reflect impurities in commercial samples. High-purity synthesis (≥98% by GC) and third-party validation (e.g., ISO 17025 labs) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.